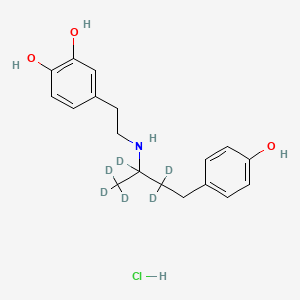

rac Dobutamine-d6 (Major) Hydrochloride

Description

Contextual Significance of Stable Isotope Labeling in Modern Drug Research

In modern drug discovery and development, understanding the metabolic fate and pharmacokinetic profile of a new chemical entity is paramount. nih.gov Stable isotope labeling is a critical technique that has been effectively employed by drug metabolism scientists and toxicologists to investigate a drug's absorption, distribution, metabolism, and excretion (ADME). nih.govacs.org Unlike radioactive isotopes, stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) are non-radioactive, making them safe for human studies and allowing for repeatable tests without the risks associated with radiation. metsol.com

The incorporation of these heavier, stable isotopes into a drug molecule creates a tracer that is chemically identical to the parent drug but distinguishable by mass. metsol.com This distinction is fundamental for analysis using mass spectrometry (MS), often coupled with separation techniques like liquid chromatography (LC). nih.gov This combination of technologies allows researchers to track the drug and its metabolites through complex biological systems with high sensitivity and selectivity. nih.govmetsol.com One of the most significant applications of stable isotope-labeled compounds is their use as internal standards in quantitative bioanalysis. nih.gov The co-elution of a known concentration of the labeled standard with the unlabeled analyte in a sample allows for highly accurate and precise quantification, overcoming issues like ion suppression or chromatographic variability that can complicate mass spectrometry analysis. nih.gov

Rationale for Deuteration in Pharmaceutical Science

Deuteration, the specific substitution of hydrogen atoms with their stable isotope deuterium, is a strategic tool in medicinal chemistry. nih.govnih.gov This seemingly subtle structural change, which doubles the mass of the hydrogen atom, can have a profound impact on a drug's properties due to the kinetic isotope effect (KIE). wikipedia.org The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. Consequently, metabolic reactions that involve the cleavage of a C-H bond, often a rate-limiting step in drug metabolism by enzymes like the cytochrome P450 family, can be significantly slowed when deuterium is substituted at that position. wikipedia.orgnih.gov

Overview of Dobutamine (B195870) and Its Racemic Nature in Research Contexts

Dobutamine is a synthetic catecholamine developed for its inotropic effects on the heart. droracle.ainih.gov Chemically, it is designated as (±)-4-[2-[[3-(ρ-hydroxyphenyl)-1- methylpropyl] amino]ethyl]-pyrocatechol hydrochloride. droracle.ai In clinical and research settings, dobutamine is used as a racemic mixture, meaning it consists of a 50:50 combination of two enantiomers (stereoisomers that are mirror images of each other): (+)-dobutamine and (-)-dobutamine. litfl.comnih.govderangedphysiology.com

The pharmacology of dobutamine is a direct result of the distinct and complex actions of its individual enantiomers on adrenergic receptors. derangedphysiology.comnih.gov

(+)-Dobutamine : This isomer is a potent agonist at β1-adrenergic receptors and a weaker agonist at β2-receptors. litfl.com It also acts as a competitive antagonist at α1-adrenergic receptors. litfl.comderangedphysiology.com

(-)-Dobutamine : This isomer is a potent agonist for α1-adrenergic receptors. derangedphysiology.com

The combined effect of this racemic mixture is a powerful stimulation of β1 receptors in the heart, leading to increased myocardial contractility. nih.govdrugbank.com The α1-agonist effects of the (-) isomer are largely balanced by the α1-antagonist effects of the (+) isomer, resulting in comparatively mild effects on blood pressure for a given inotropic effect when compared to other catecholamines. nih.govlitfl.com Dobutamine is characterized by a very short plasma half-life of approximately two minutes, as it is rapidly metabolized, primarily through catechol-O-methylation and conjugation. nih.govdrugbank.comderangedphysiology.com

Specific Research Significance of rac Dobutamine-d6 (Major) Hydrochloride

This compound is a deuterium-labeled version of racemic dobutamine hydrochloride. medchemexpress.com Its primary significance in research is its application as an ideal internal standard for quantitative analysis. nih.govmedchemexpress.com In studies aiming to determine the concentration of dobutamine in biological matrices such as plasma or urine, a known amount of rac Dobutamine-d6 is added to the sample. nih.gov

During analysis, typically by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the deuterated and non-deuterated forms of dobutamine behave almost identically during extraction and chromatography. However, due to their mass difference, they are easily distinguished by the mass spectrometer. nih.gov This allows for the precise and accurate quantification of the unlabeled dobutamine by measuring its peak area relative to that of the known concentration of the labeled internal standard. This method corrects for any sample loss during preparation or fluctuations in instrument response, which is crucial for reliable pharmacokinetic studies. nih.gov The use of a stable isotope-labeled internal standard like rac Dobutamine-d6 is considered the gold standard for bioanalytical quantification.

Scope and Objectives of Academic Inquiry into Deuterated Dobutamine Analogs

The academic and industrial inquiry into deuterated dobutamine analogs, specifically this compound, is sharply focused on bioanalytical and metabolic investigations. The primary objective is to facilitate the precise elucidation of the pharmacokinetics of dobutamine. nih.govmetsol.com Research utilizing this deuterated analog aims to accurately map the absorption, distribution, metabolism, and excretion (ADME) of dobutamine in various preclinical and clinical models. acs.org

Compound Data

The following tables provide information on the compounds discussed in this article.

Table 1: List of Compounds

| Compound Name | Type |

|---|---|

| Dobutamine Hydrochloride | Parent Compound |

Table 2: Physicochemical Properties of Dobutamine Hydrochloride

| Property | Value | Source(s) |

|---|---|---|

| Chemical Formula | C₁₈H₂₄ClNO₃ | nih.gov |

| Molecular Weight | 337.8 g/mol | nih.gov |

| Appearance | White to off-white crystalline powder | chemicalbook.comnihs.go.jp |

| Solubility | Sparingly soluble in water and ethanol (B145695); Soluble in methanol (B129727) | chemicalbook.comnihs.go.jpcaymanchem.com |

| pKa | 9.4 | chemicalbook.com |

| UV/Vis (λmax) | 225, 280 nm | caymanchem.com |

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C18H24ClNO3 |

|---|---|

Molecular Weight |

343.9 g/mol |

IUPAC Name |

4-[2-[[1,1,1,2,3,3-hexadeuterio-4-(4-hydroxyphenyl)butan-2-yl]amino]ethyl]benzene-1,2-diol;hydrochloride |

InChI |

InChI=1S/C18H23NO3.ClH/c1-13(2-3-14-4-7-16(20)8-5-14)19-11-10-15-6-9-17(21)18(22)12-15;/h4-9,12-13,19-22H,2-3,10-11H2,1H3;1H/i1D3,2D2,13D; |

InChI Key |

BQKADKWNRWCIJL-RUUVDYPYSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])CC1=CC=C(C=C1)O)NCCC2=CC(=C(C=C2)O)O.Cl |

Canonical SMILES |

CC(CCC1=CC=C(C=C1)O)NCCC2=CC(=C(C=C2)O)O.Cl |

Origin of Product |

United States |

Synthetic Methodologies and Isotopic Incorporation Strategies for Rac Dobutamine D6 Major Hydrochloride

Precursor Synthesis for Deuterium-Labeled Dobutamine (B195870) Core Structures

The synthesis of rac Dobutamine-d6 (Major) Hydrochloride necessitates the initial preparation of its core structural components, which are subsequently modified to incorporate deuterium (B1214612) atoms. These core structures are primarily derived from phenethylamine (B48288) and butan-2-ol building blocks.

Synthesis of Phenethylamine and Butan-2-ol Building Blocks

The foundation of the dobutamine molecule lies in its phenethylamine and butan-2-ol moieties. nih.govwikipedia.org The synthesis of the phenethylamine portion can be achieved through various established organic chemistry routes. One common approach involves the reduction of a corresponding nitrile or the reductive amination of a phenylacetaldehyde (B1677652) derivative. rsc.orgnih.gov For the butan-2-ol component, it is typically synthesized industrially via the hydration of 1-butene (B85601) or 2-butene, often using sulfuric acid as a catalyst. wikipedia.org In a laboratory setting, a Grignard reaction between ethylmagnesium bromide and acetaldehyde (B116499) can also yield butan-2-ol. wikipedia.org These building blocks serve as the scaffold upon which the final deuterated molecule is constructed.

Deuteration of Alkyl Chains for Specific Labeling Positions

To create Dobutamine-d6, specific hydrogen atoms on the alkyl chains of the precursor molecules are replaced with deuterium. This selective deuteration is a key step and can be accomplished through several methods. One strategy involves the use of deuterated reagents during the synthesis of the building blocks themselves. For example, using a deuterated reducing agent like lithium aluminum deuteride (B1239839) (LiAlD4) in the reduction of a carbonyl group can introduce deuterium at a specific position. rsc.org Another technique is hydrogen isotope exchange (HIE), where C-H bonds are directly converted to C-D bonds. nih.govresearchgate.net This can be catalyzed by various transition metals. For instance, iridium-based catalysts have been shown to be effective for the α-deuteration of alcohols using deuterium oxide (D2O) as the deuterium source. nih.gov The choice of method depends on the desired labeling pattern and the chemical nature of the precursor.

Strategies for Chiral Resolution of Intermediates

Dobutamine possesses a chiral center, and as such, its synthesis can result in a racemic mixture of enantiomers. wikipedia.org For applications requiring specific stereoisomers, chiral resolution of intermediates is necessary. This can be achieved through several techniques. One common method is the formation of diastereomeric salts by reacting the racemic intermediate with a chiral resolving agent. These diastereomers can then be separated by crystallization, followed by the removal of the resolving agent to yield the enantiomerically pure intermediate. nih.govgoogle.com Another approach is the use of chiral chromatography, such as high-performance liquid chromatography (HPLC) with a chiral stationary phase, which can separate the enantiomers based on their differential interactions with the chiral column material. nih.govnih.gov

Deuterium Labeling Techniques for this compound

The final stage of the synthesis involves the direct incorporation of deuterium into the dobutamine structure or its immediate precursors to yield this compound.

Catalytic Deuteration Approaches

Catalytic deuteration represents a powerful and efficient method for introducing deuterium into organic molecules. morressier.com This approach often utilizes a transition metal catalyst, such as palladium, platinum, or ruthenium, to facilitate the exchange of hydrogen atoms with deuterium from a deuterium source like D2 gas or D2O. researchgate.netmdpi.com For instance, palladium on carbon (Pd/C) in the presence of D2 gas can be used to reduce a double bond while simultaneously adding deuterium atoms. Another method involves iridium-catalyzed hydrogen isotope exchange, which can selectively deuterate C-H bonds adjacent to a hydroxyl group. nih.gov The choice of catalyst and reaction conditions is crucial for achieving high levels of deuterium incorporation at the desired positions.

Multi-step Synthesis Incorporating Deuterium Atoms

The synthesis of this compound is a multi-step process that strategically introduces deuterium atoms at specific positions within the molecule. A common strategy involves the reductive amination of a suitable ketone precursor with a deuterated amine. This approach allows for the late-stage introduction of the isotopic label, which is often an efficient way to maximize the incorporation of the expensive deuterated starting materials.

One plausible synthetic route begins with the reaction of 4-(4-hydroxyphenyl)-2-butanone (B135659) with a deuterated amine, specifically N-(2,2,2-trifluoroethyl)-1-(4-hydroxyphenyl)propan-2-amine-d6, in the presence of a reducing agent. The deuterium atoms in this case are located on the N-alkyl side chain. The reaction proceeds via the formation of an intermediate imine, which is then reduced to the secondary amine, yielding the deuterated dobutamine base.

The choice of reducing agent is critical to avoid unwanted side reactions and to ensure high yields. Common reducing agents for this type of transformation include sodium borohydride (B1222165) (NaBH4) and sodium cyanoborohydride (NaBH3CN). The reaction conditions, such as solvent, temperature, and pH, must be carefully controlled to optimize the reaction and minimize the formation of impurities.

A key challenge in the synthesis of deuterated compounds is to prevent isotopic scrambling, where the deuterium atoms migrate to unintended positions within the molecule. This is particularly important when working with acidic or basic conditions, which can facilitate hydrogen-deuterium exchange. Therefore, the reaction workup and purification steps must be designed to maintain the integrity of the isotopic label.

Formation of Hydrochloride Salt

The conversion of the free base of rac Dobutamine-d6 to its hydrochloride salt is a crucial final step in the synthesis. The salt form generally exhibits improved stability, solubility, and handling properties compared to the free base, making it more suitable for research and analytical applications.

The formation of the hydrochloride salt is typically achieved by treating a solution of the rac Dobutamine-d6 free base with a solution of hydrogen chloride (HCl). The HCl can be in the form of a gas, a solution in an organic solvent like diethyl ether or isopropanol (B130326), or an aqueous solution. The choice of solvent is important and is often selected to facilitate the precipitation or crystallization of the desired salt.

The process involves dissolving the purified deuterated dobutamine base in a suitable organic solvent. A stoichiometric amount, or a slight excess, of the HCl solution is then added dropwise with stirring. The hydrochloride salt, being less soluble in the organic solvent than the free base, will precipitate out of the solution.

Crystallization is often induced by cooling the reaction mixture or by adding a co-solvent in which the salt is even less soluble. The resulting crystalline solid is then collected by filtration, washed with a cold solvent to remove any residual impurities, and dried under vacuum to yield the final this compound product. The morphology and particle size of the crystals can be influenced by the crystallization conditions, which can be important for certain applications.

Ensuring the high purity of the final synthetic product is paramount for its use in research applications. A combination of analytical techniques is employed to assess both the chemical and isotopic purity of this compound.

Chemical Purity is typically determined using High-Performance Liquid Chromatography (HPLC) coupled with a UV detector. This technique separates the target compound from any unreacted starting materials, byproducts, or degradation products. The purity is calculated based on the relative peak area of the desired compound compared to the total area of all peaks in the chromatogram. A high chemical purity, often exceeding 98% or 99%, is desirable.

Isotopic Purity is assessed using Mass Spectrometry (MS), often coupled with Liquid Chromatography (LC-MS). By analyzing the mass-to-charge ratio (m/z) of the molecular ion, the degree of deuterium incorporation can be determined. The mass spectrum will show a distribution of isotopologues, and the isotopic purity is calculated from the relative abundance of the desired d6 species compared to the d0 (unlabeled) and other deuterated species (d1, d2, etc.). A high isotopic enrichment, ideally greater than 99 atom % D, is sought to ensure the reliability of the labeled compound as an internal standard or tracer.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR and ¹³C NMR, is also a powerful tool for confirming the structure of the synthesized compound and for verifying the location of the deuterium atoms. The absence or significant reduction of proton signals at the expected positions of deuteration in the ¹H NMR spectrum provides direct evidence of successful isotopic labeling.

The following table summarizes the key analytical techniques used for purity assessment:

| Analytical Technique | Parameter Assessed | Typical Acceptance Criteria |

| High-Performance Liquid Chromatography (HPLC) | Chemical Purity | >98% |

| Mass Spectrometry (MS) | Isotopic Purity/Enrichment | >99 atom % D |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural Confirmation & Deuterium Location | Conforms to expected structure |

Scale-Up Methodologies for Research Material Production

The large-scale synthesis of this compound for research purposes necessitates robust and efficient methodologies that can be translated from laboratory-scale procedures to bulk production. The primary synthetic route to dobutamine typically involves the reductive amination of a ketone with an amine, followed by deprotection of hydroxyl groups if necessary. For the deuterated analog, the key challenge lies in the efficient and specific incorporation of deuterium atoms at the desired positions.

The designation "d6 (Major)" implies that the primary isotopologue contains six deuterium atoms at specific, metabolically relevant, and stable positions within the molecule. Based on available information for related deuterated dobutamine analogs, it is highly probable that the deuterium atoms are located on the ethylamine (B1201723) bridge and the butyl side chain. Specifically, this would likely involve deuteration at the two carbons of the ethyl group connecting the two aromatic rings (positions 1' and 2') and deuteration of the methine and methyl groups of the butyl chain.

Optimization of Reaction Conditions for Yield and Purity

The optimization of reaction conditions is paramount for maximizing the yield and purity of the final product, which is crucial for cost-effective and time-efficient bulk production. Key parameters that require careful consideration include the choice of deuterated starting materials, reaction solvents, temperature, pressure, and catalysts.

Reductive Amination: The core of dobutamine synthesis is the reductive amination between a suitable ketone and an amine. For rac Dobutamine-d6, this would likely involve the reaction of a deuterated ketone or a deuterated amine. A plausible strategy involves the reductive amination of 4-(4-methoxyphenyl)-2-butanone (B1665111) with a deuterated dopamine (B1211576) precursor, such as dopamine-d4, where the ethylamine side chain is fully deuterated. The subsequent introduction of the remaining two deuterium atoms could be achieved by using a deuterated reducing agent.

Catalyst and Reducing Agent Selection: The choice of catalyst and reducing agent is critical for achieving high efficiency in the reductive amination step. Palladium on carbon (Pd/C) is a commonly used catalyst for such reactions. For the deuteration process, a deuterium source is required. This can be deuterium gas (D2) in the presence of a catalyst or a deuterated reducing agent like sodium borodeuteride (NaBD4). The use of NaBD4 can offer a more controlled and safer method for introducing deuterium compared to handling deuterium gas, especially on a larger scale.

Solvent and Temperature: The selection of an appropriate solvent system is crucial for ensuring good solubility of reactants and intermediates, which in turn influences reaction rates and yields. Methanol (B129727) or ethanol (B145695) are often suitable solvents for reductive amination reactions. Temperature control is also vital; while higher temperatures can accelerate the reaction, they may also lead to the formation of impurities. Therefore, an optimal temperature profile must be established to balance reaction kinetics and selectivity.

pH Control: Maintaining the pH of the reaction mixture within an optimal range is important for both the imine formation and the subsequent reduction. Slightly acidic conditions are often employed to facilitate imine formation without causing degradation of the reactants.

The following table summarizes key parameters and their potential impact on the reaction outcome:

| Parameter | Optimized Condition | Rationale for Optimization |

| Deuterated Starting Material | High isotopic purity dopamine-d4 or deuterated ketone | Ensures high isotopic enrichment of the final product. |

| Reducing Agent | Sodium borodeuteride (NaBD4) or Deuterium gas (D2) with Pd/C | Offers efficient and controlled introduction of deuterium. |

| Catalyst | Palladium on carbon (Pd/C) | Provides high catalytic activity for the reduction step. |

| Solvent | Methanol or Ethanol | Good solubility for reactants and intermediates, facilitating the reaction. |

| Temperature | Moderate temperature (e.g., room temperature to 50°C) | Balances reaction rate with minimizing side reactions and impurity formation. |

| pH | Slightly acidic | Promotes imine formation while maintaining the stability of reactants. |

Isolation and Purification Techniques for Bulk Material

Following the synthesis, the isolation and purification of this compound are critical steps to obtain a high-purity bulk material suitable for research applications. The crude product will likely contain unreacted starting materials, reaction by-products, and potentially isotopologues with varying degrees of deuteration.

Initial Work-up and Extraction: The initial work-up procedure typically involves quenching the reaction, followed by extraction to separate the product from the reaction mixture. This may involve adjusting the pH to facilitate the extraction of the amine product into an organic solvent.

Crystallization: Crystallization is a powerful technique for purifying bulk materials. The hydrochloride salt of dobutamine is a crystalline solid, making crystallization a viable and scalable purification method. The choice of solvent system is crucial for effective crystallization. A common method for purifying dobutamine hydrochloride involves dissolving the crude product in a suitable solvent, such as methanol or a mixture of methanol and other solvents like water or acetone, followed by cooling to induce crystallization. One patented method describes dissolving the crude product in methanol at an elevated temperature, followed by cooling and crystallization to achieve high purity. Another approach involves recrystallization from aqueous solutions. gpatindia.com

Chromatography: For achieving very high purity and for separating isotopologues, chromatographic techniques are indispensable. High-performance liquid chromatography (HPLC), particularly preparative HPLC, is a powerful tool for purifying bulk quantities of pharmaceutical compounds. Reversed-phase chromatography, using a C18 stationary phase, is a common method for purifying compounds like dobutamine. The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. The use of ion-pairing reagents can also enhance the separation.

The following table outlines the primary techniques used for the isolation and purification of bulk this compound:

| Technique | Description | Key Optimization Parameters |

| Extraction | Separation of the product from the aqueous reaction mixture into an organic solvent. | pH of the aqueous phase, choice of organic solvent. |

| Crystallization | Formation of a crystalline solid from a solution to remove impurities. | Solvent system, temperature profile, cooling rate. |

| Preparative HPLC | High-resolution chromatographic separation for high-purity isolation. | Stationary phase (e.g., C18), mobile phase composition, gradient elution profile, sample loading. |

By carefully optimizing both the synthetic and purification steps, it is possible to produce high-quality this compound in the quantities required for extensive research applications.

Advanced Analytical Characterization and Quantification of Rac Dobutamine D6 Major Hydrochloride

Chromatographic Separation Techniques for Deuterated Dobutamine (B195870) Analogs

Chromatographic techniques are central to the analysis of complex pharmaceutical compounds. For rac Dobutamine-d6 (Major) Hydrochloride, these methods are essential for separating the deuterated compound from its non-deuterated counterpart, potential impurities, and matrix components.

Ultra-High Performance Liquid Chromatography (UHPLC) Method Development

UHPLC stands as a powerful technique for the rapid and high-resolution separation of pharmaceutical compounds. The development of a robust UHPLC method for this compound involves meticulous optimization of several key parameters to achieve optimal performance.

The choice of stationary phase is critical for achieving the desired selectivity and resolution. For a polar and ionizable compound like dobutamine and its deuterated analog, several types of stationary phases are viable. Reversed-phase chromatography is the most common approach.

C18 columns are a frequent choice for the analysis of dobutamine, offering a good balance of hydrophobicity and retention. ajrconline.org For instance, a Phenomenex Luna C18 column has been successfully used for the determination of dobutamine HCl. ajrconline.org More advanced stationary phases, such as bridged-ethyl hybrid (BEH) C18 columns, can offer improved peak shape and loading capacity, especially for basic compounds at low pH. nih.gov The use of a Symmetry C18 column has also been reported for the analysis of dobutamine in plasma. nih.gov

The selection process often involves screening several column chemistries to identify the one providing the best separation from potential impurities and degradants. The ideal stationary phase will provide sharp, symmetrical peaks for this compound, ensuring accurate quantification.

Table 1: Comparison of Stationary Phases for Dobutamine Analysis

| Stationary Phase | Particle Type | Key Advantages for Dobutamine-d6 Analysis |

| C18 (Octadecylsilane) | Fully Porous Silica (B1680970) | Widely available, well-characterized, good retention for moderately polar compounds. |

| BEH C18 (Bridged-Ethyl Hybrid) | Hybrid Silica | Enhanced pH stability, improved peak shape for basic analytes like dobutamine. nih.gov |

| CSH C18 (Charged Surface Hybrid) | Hybrid Silica with a low-level positive surface charge | Provides superior peak shape and loading capacity for basic compounds at low pH. |

| Phenyl-Hexyl | Phenyl-functionalized silica | Offers alternative selectivity through π-π interactions, which can be beneficial for separating aromatic compounds like dobutamine from closely related impurities. |

The mobile phase composition, including the organic solvent, aqueous component, pH, and additives, plays a pivotal role in controlling the retention and selectivity of the separation.

For the analysis of dobutamine, mobile phases typically consist of a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer. ajrconline.orgnih.gov Acetonitrile is often preferred for its lower viscosity and UV transparency. The ratio of organic to aqueous phase is adjusted to achieve the desired retention time.

The pH of the mobile phase is a critical parameter for ionizable compounds like dobutamine. The presence of amine and phenolic hydroxyl groups means that the charge state of the molecule can be manipulated by altering the pH. A slightly acidic pH, often achieved with additives like formic acid or a phosphate (B84403) buffer, is commonly used to ensure consistent protonation of the amine group, leading to better peak shape and reproducibility. nih.govnih.gov For instance, a mobile phase of acetonitrile and 15 mM potassium dihydrogen phosphate (pH 5.0) has been used for dobutamine analysis in rat plasma. nih.gov

Additives such as triethylamine (B128534) (TEA) can be included to mask residual silanol (B1196071) groups on the stationary phase, further improving peak symmetry for basic analytes. nih.gov In UHPLC-MS/MS analysis, volatile additives like ammonium (B1175870) fluoride (B91410) have been shown to enhance signal intensity for dobutamine. nih.gov

Table 2: Exemplary Mobile Phase Compositions for Dobutamine Analysis

| Organic Solvent | Aqueous Phase | Additive(s) | Typical Application |

| Acetonitrile:Methanol:Tetrahydrofuran (70:20:10 v/v/v) | - | - | Bulk and pharmaceutical dosage forms. ajrconline.org |

| Acetonitrile | 15 mM Potassium Dihydrogen Phosphate | Triethylamine (0.3%) | Analysis in rat plasma. nih.gov |

| Acetonitrile | 50 mM KH2PO4 buffer | - | Simultaneous determination with other drugs. nih.gov |

| Acetonitrile | Water | 0.1% Formic Acid | General UHPLC-MS applications to ensure protonation. nih.gov |

When analyzing this compound in complex matrices such as plasma or in the presence of multiple impurities, isocratic elution may not provide sufficient resolution within a reasonable timeframe. Gradient elution, where the mobile phase composition is changed during the analytical run, is often employed to effectively separate components with a wide range of polarities. nih.gov

A typical gradient program for dobutamine analysis might start with a high percentage of the aqueous phase to retain the polar analyte and then gradually increase the proportion of the organic solvent to elute the compound and any less polar impurities. This approach allows for the separation of early-eluting polar compounds from the more retained dobutamine-d6 and any late-eluting non-polar components, all within a shorter analysis time compared to isocratic methods. nih.gov The gradient profile, including the initial and final solvent compositions, the rate of change, and any hold times, must be carefully optimized to achieve the desired separation.

Chiral Chromatography for Enantiomeric Purity Assessment of rac Dobutamine-d6

Dobutamine is a chiral molecule and is administered as a racemic mixture of its (+) and (-) enantiomers, which exhibit different pharmacological activities. derangedphysiology.com Therefore, the assessment of enantiomeric purity is a critical aspect of its analysis. For this compound, chiral chromatography is essential to confirm the racemic nature and to quantify the individual enantiomers.

The direct separation of enantiomers is most commonly achieved using chiral stationary phases (CSPs). These phases are designed with a chiral selector that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times.

For catecholamines and related compounds, polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), are widely used and have shown great success. mdpi.com These CSPs can operate in different modes, including normal-phase, reversed-phase, and polar organic modes, offering flexibility in method development. The choice of the specific polysaccharide derivative (e.g., amylose tris(3,5-dimethylphenylcarbamate)) and the mobile phase conditions are crucial for achieving enantiomeric resolution.

The evaluation of different CSPs is a key step in developing a chiral separation method. Screening a variety of commercially available chiral columns with different selectors under various mobile phase conditions is a common strategy to identify the optimal conditions for the enantioseparation of rac Dobutamine-d6. The interactions responsible for chiral recognition on these phases can include hydrogen bonding, dipole-dipole interactions, and inclusion complexation. sigmaaldrich.com

Table 3: Common Chiral Stationary Phases for the Separation of Chiral Amines and Alcohols

| Chiral Stationary Phase (CSP) Type | Chiral Selector | Potential Interaction Mechanisms with Dobutamine-d6 |

| Polysaccharide-based (e.g., Amylose, Cellulose) | Derivatives of amylose and cellulose (e.g., tris(3,5-dimethylphenylcarbamate)) | Hydrogen bonding, π-π interactions, steric hindrance, dipole-dipole interactions. |

| Macrocyclic Glycopeptide (e.g., Teicoplanin, Vancomycin) | Teicoplanin, Vancomycin | Ion-exchange, hydrogen bonding, inclusion complexation. |

| Pirkle-type (Brush-type) | π-electron acceptor/donor groups (e.g., 3,5-dinitrobenzoyl phenylglycine) | π-π interactions, hydrogen bonding, dipole-dipole interactions. |

| Cyclodextrin-based | α-, β-, or γ-cyclodextrin and their derivatives | Inclusion complexation, hydrogen bonding. |

Mobile Phase Systems for Enantioselective Separation

The enantioselective separation of racemic mixtures like dobutamine is a critical task in pharmaceutical analysis, often accomplished using High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP). The composition of the mobile phase is a pivotal factor that governs the separation efficiency, resolution, and analysis time.

Optimization of the mobile phase involves adjusting the type and ratio of organic modifiers and additives to enhance the chiral recognition capabilities of the CSP. nih.gov For basic compounds like dobutamine, which contains a secondary amine, mobile phase systems typically consist of a nonpolar organic solvent, an alcohol modifier, and a basic additive.

Solvent Systems : Normal-phase chromatography is commonly employed for such separations. A typical mobile phase might consist of a hydrocarbon like n-hexane as the main solvent, which provides a nonpolar environment. mdpi.comnih.gov

Alcohol Modifiers : Alcohols such as ethanol (B145695) and isopropanol (B130326) are used as polar modifiers. nih.govmdpi.com The type and concentration of the alcohol can significantly influence the retention times and the enantioselectivity by competing with the analyte for interactive sites on the CSP. nih.gov Studies have shown that for certain chiral drugs, methanol and ethanol can offer superior chiral separation compared to isopropanol. nih.gov

Basic Additives : To improve peak shape and reduce tailing for basic analytes, a small amount of a basic additive like diethylamine (B46881) (DEA) or triethylamine (TEA) is often incorporated into the mobile phase. nih.govnih.gov These additives interact with residual acidic silanol groups on the silica surface of the CSP, preventing non-specific binding of the basic analyte. For some basic drugs, TEA has been shown to be highly beneficial for improving enantioseparation. nih.gov

The selection of the mobile phase is intrinsically linked to the type of CSP used (e.g., polysaccharide-based, cyclodextrin-based). nih.govsigmaaldrich.com The following table provides examples of mobile phase systems used for the enantioselective separation of chiral amines, which serve as a reference for developing a method for dobutamine.

| Chiral Compound Type | Chiral Stationary Phase (CSP) | Mobile Phase Composition (v/v) | Reference |

|---|---|---|---|

| β-adrenergic blockers | Lux-Cellulose-2 (Cellulose-based) | n-hexane: ethanol: diethylamine (75: 25: 0.1) | nih.gov |

| Ketamine Derivatives | Polysaccharide-based (e.g., Amylose) | n-hexane: 2-PrOH: DEA (95:5:0.1) | mdpi.com |

| Methorphan and Metabolites | Lux AMP (Polysaccharide-based) | Acetonitrile: 5 mM aqueous ammonium bicarbonate pH 11 (50:50) | nih.gov |

| Various Basic Drugs | Cellulose tris(4-methylbenzoate) | Hexane with alcohol modifiers and TEA/TFA additives | nih.gov |

Gas Chromatography (GC) Considerations for Volatile Derivatives

Gas chromatography is a powerful analytical technique known for its high resolution, but it is limited to thermally stable and volatile compounds. nih.gov Dobutamine, being a relatively large, polar molecule with multiple hydroxyl and amine functional groups, is non-volatile and cannot be analyzed directly by GC. nih.govsigmaaldrich.com Therefore, a chemical derivatization step is mandatory to convert dobutamine into a volatile and thermally stable analogue suitable for GC analysis. nih.gov

Derivatization involves replacing the active, polar hydrogen atoms on the hydroxyl (-OH) and amine (-NH2) groups with nonpolar moieties. sigmaaldrich.com This process reduces the polarity and intermolecular hydrogen bonding, thereby increasing the volatility of the analyte.

Silylation : This is a common and effective derivatization technique for compounds with active hydrogens. sigmaaldrich.com Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are used to replace the active hydrogens with trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) groups, respectively. sigmaaldrich.comyoutube.com The resulting silyl (B83357) ethers and silyl amines are significantly more volatile and thermally stable. sigmaaldrich.com TBDMS derivatives are generally more stable and less sensitive to moisture than their TMS counterparts. sigmaaldrich.com

Alkylation : This is an alternative method that can also be used for the analysis of amino and non-amino organic acids. nih.gov

The derivatization reaction conditions, including the choice of reagent, solvent, temperature, and reaction time, must be carefully optimized to ensure a complete and reproducible reaction yield. sigmaaldrich.com A GC method for analyzing genotoxic impurities in dobutamine hydrochloride has been reported, demonstrating the applicability of GC-MS to this compound class after appropriate sample preparation. orientjchem.org

| Derivatization Technique | Common Reagent | Abbreviation | Target Functional Groups | Reference |

|---|---|---|---|---|

| Silylation (Trimethylsilyl) | N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | -OH, -NH2, -SH, -COOH | youtube.com |

| Silylation (tert-Butyldimethylsilyl) | N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide | MTBSTFA | -OH, -NH2, -SH, -COOH | sigmaaldrich.com |

| Alkylation | Alkyl Chloroformates (e.g., MCF) | MCF | Amines, Phenols, Carboxylic Acids | nih.gov |

Mass Spectrometric Detection Methods

Mass spectrometry (MS) is the preferred detection method for the analysis of dobutamine and its deuterated analogues due to its exceptional sensitivity, selectivity, and ability to provide structural information. When coupled with a chromatographic separation technique like HPLC or GC, it provides a powerful tool for quantification in complex matrices.

Tandem Mass Spectrometry (MS/MS) for Selective Detection

Tandem mass spectrometry (MS/MS) is a highly selective and sensitive detection technique that significantly enhances the signal-to-noise ratio by minimizing background interference. nih.gov The technique involves multiple stages of mass analysis. In the most common configuration for quantification, a specific precursor ion is selected in the first mass analyzer (Q1), fragmented in a collision cell (q2), and a specific product ion is then selected and detected in the second mass analyzer (Q3). wikipedia.org This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), provides a high degree of specificity and is the gold standard for quantitative bioanalysis. wikipedia.orglabce.com

Electrospray Ionization (ESI) Optimization

Electrospray ionization (ESI) is the most widely used ionization technique for coupling liquid chromatography with mass spectrometry (LC-MS), as it is a soft ionization method capable of generating intact molecular ions from polar, non-volatile molecules like dobutamine. chromatographyonline.comspectroscopyonline.com For amines, ESI is typically performed in the positive ion mode (ESI+), where the analyte is detected as a protonated molecule, [M+H]⁺. ingentaconnect.comnih.gov

Optimizing ESI parameters is crucial for maximizing the analyte signal and achieving the desired sensitivity. spectroscopyonline.comelementlabsolutions.com This is often accomplished by infusing a standard solution of the analyte and systematically adjusting parameters to find the optimal settings. chromatographyonline.com

Key parameters for optimization include:

Ion Source Parameters : These include the capillary voltage, nebulizer gas pressure, drying gas flow rate, and gas temperature. chromatographyonline.comspectroscopyonline.com The capillary voltage is essential for creating the electrospray, while the gas flow and temperature aid in desolvation of the charged droplets to release gas-phase ions. chromatographyonline.com

Interface Voltages : Voltages applied to components like the nozzle, cone, or skimmer (names vary by manufacturer) are critical. chromatographyonline.com These voltages help extract ions from the atmospheric pressure source into the vacuum region of the mass spectrometer and can also induce some fragmentation if set too high (in-source fragmentation). chromatographyonline.com

Mobile Phase Composition : The pH and additives in the mobile phase can dramatically affect ESI efficiency. The use of acidic modifiers like formic acid promotes protonation and enhances the signal in positive ion mode. nih.gov In some cases, other additives like ammonium fluoride have been shown to cause significant signal enhancement. nih.gov

| ESI Parameter | Typical Range | Purpose | Reference |

|---|---|---|---|

| Capillary Voltage | 2.0 - 4.5 kV | Generates the electrospray and charges droplets. | spectroscopyonline.com |

| Nebulizer Pressure | 10 - 50 psi | Assists in forming a fine spray (nebulization). | spectroscopyonline.com |

| Drying Gas Flow | 4 - 12 L/min | Aids in solvent evaporation from droplets. | spectroscopyonline.com |

| Drying Gas Temperature | 200 - 350 °C | Provides thermal energy for desolvation. | spectroscopyonline.com |

| Cone/Nozzle Voltage | Varies (e.g., 25 V) | Extracts ions into the vacuum system; can control fragmentation. | nih.govchromatographyonline.com |

Multiple Reaction Monitoring (MRM) Transition Selection

Multiple Reaction Monitoring (MRM) is the operating mode used in tandem mass spectrometry for targeted quantification. labce.com The method relies on monitoring specific "transitions," where a selected precursor ion is fragmented to produce a characteristic product ion. wikipedia.org For robust quantification, at least two transitions (one quantifier for measurement and one qualifier for confirmation) are typically monitored for each analyte. labce.com

For this compound, the precursor ion will be the protonated, deuterated molecule, [M+H]⁺. The exact mass of dobutamine is 301.1678, so the monoisotopic mass of the protonated molecule is ~302.2. The deuterated analogue, Dobutamine-d6, will have a mass of ~308.2.

Precursor Ion (Q1) : For Dobutamine-d6, the precursor ion selected in the first quadrupole (Q1) would be m/z 308.2.

Product Ion (Q3) : The precursor ion is fragmented in the collision cell, and the resulting product ions are analyzed in the third quadrupole (Q3). A common fragmentation pathway for dobutamine involves the cleavage of the C-C bond alpha to the nitrogen, yielding a stable fragment ion at m/z 107.1, corresponding to the 4-hydroxyphenylethyl moiety. ingentaconnect.com Since this part of the molecule is typically not deuterated when creating an internal standard, this fragment can serve as a reliable product ion for Dobutamine-d6 as well. Other fragments can also be generated and selected as qualifier ions.

The collision energy (CE) and other parameters like declustering potential (DP) and collision cell exit potential (CXP) are optimized for each MRM transition to maximize the product ion signal. nih.govresearchgate.net

| Compound | Transition Type | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Proposed Use | Reference |

|---|---|---|---|---|---|

| Dobutamine | Transition 1 | 302.2 | 107.1 | Quantifier | ingentaconnect.com |

| Transition 2 | 302.2 | 135.1 | Qualifier | ||

| Dobutamine-d6 | Transition 1 | 308.2 | 107.1 | Quantifier | |

| Transition 2 | 308.2 | 141.1 | Qualifier |

Fragmentation Pathway Analysis of Deuterated Dobutamine

Understanding the fragmentation pathways of a molecule is essential for selecting robust and specific MRM transitions and for structural confirmation. In tandem MS, fragmentation is induced by collision-induced dissociation (CID), where precursor ions collide with an inert gas (e.g., argon or nitrogen), causing them to break apart at their weakest bonds.

The fragmentation of dobutamine is dictated by its structure, which includes two aromatic rings, two phenolic hydroxyls, a secondary amine, and an aliphatic chain. The positive charge on the protonated molecule typically resides on the secondary amine, directing the fragmentation pathways.

Major Fragmentation Pathway : The most prominent fragmentation for dobutamine and similar structures is the cleavage of the C-C bond alpha to the nitrogen on the ethyl-phenyl side. This benzylic cleavage is favorable as it results in the formation of a highly stable, resonance-stabilized hydroxyphenylethyl cation at m/z 107.1. ingentaconnect.com This is often the most abundant fragment ion (the base peak) in the product ion spectrum.

Deuterated Analogue Fragmentation : For Dobutamine-d6, the fragmentation pathways remain the same, but the masses of fragments containing the deuterium (B1214612) labels will be shifted by 6 Da. nih.gov Assuming the deuterium atoms are located on the 3-(4-hydroxyphenyl)-1-methylpropyl group, the fragment at m/z 107.1 would be unaffected. Cleavage on the other side of the nitrogen would produce a fragment containing the six deuterium atoms. This would lead to a product ion with an m/z of 141.1 (135 + 6), which could serve as an excellent qualifier ion, confirming the identity of the deuterated standard.

Analysis of these predictable fragmentation patterns allows for the confident identification and selective quantification of this compound in complex samples.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

A solution of this compound is introduced into the mass spectrometer, typically via electrospray ionization (ESI). The instrument is calibrated using a known standard to ensure high mass accuracy. The experimentally measured mass-to-charge ratio (m/z) of the [M+H]⁺ ion is then compared to the theoretical value. A close agreement between the experimental and theoretical mass, usually within a tolerance of ±5 ppm, provides strong evidence for the correct elemental composition and successful deuteration.

Ion Mobility Spectrometry (IMS) Coupled with MS for Isomer Differentiation

Ion Mobility Spectrometry (IMS) coupled with Mass Spectrometry (IMS-MS) offers an additional dimension of separation based on the size, shape, and charge of an ion. nih.gov This technique is particularly valuable for differentiating between isomers that are indistinguishable by mass spectrometry alone. In the context of this compound, IMS-MS can be used to confirm the conformational properties of the molecule and to separate it from potential isomeric impurities.

In an IMS-MS experiment, ions are guided through a drift tube filled with a neutral buffer gas under the influence of a weak electric field. tandfonline.com The time it takes for an ion to traverse the drift tube is its drift time, which is related to its rotational-averaged collision cross-section (CCS). The CCS is a characteristic physical property of an ion that reflects its three-dimensional structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive technique that provides detailed information about the molecular structure, connectivity, and purity of a compound. For this compound, a combination of different NMR experiments is essential for its complete characterization.

Deuterium NMR (²H NMR) for Labeling Position Confirmation

Deuterium (²H) NMR spectroscopy is a direct method to confirm the positions of deuterium labeling within a molecule. sigmaaldrich.com Since the natural abundance of deuterium is very low (approximately 0.015%), a strong signal in the ²H NMR spectrum confirms the successful incorporation of deuterium. The chemical shifts in ²H NMR are analogous to those in proton (¹H) NMR, allowing for the assignment of the deuterium signals to specific locations in the molecule. libretexts.org

For this compound, the deuterium atoms are located on the catechol ring. The ²H NMR spectrum is expected to show signals in the aromatic region, corresponding to the deuterated positions on the benzene (B151609) ring. The absence of significant signals in other regions of the spectrum would confirm the regioselectivity of the labeling process.

Carbon-13 NMR (¹³C NMR) for Isotopic Purity and Carbon Skeleton

The spectrum is typically recorded with proton decoupling, resulting in a series of singlets for each carbon atom. The chemical shifts of the carbon atoms in the deuterated catechol ring will be slightly affected by the presence of the neighboring deuterium atoms (an isotopic shift). Furthermore, the coupling between carbon and deuterium (C-D) can lead to splitting of the carbon signals if the spectrum is not deuterium-decoupled, or a broadening of the signals. The absence of signals corresponding to non-deuterated starting materials or byproducts confirms the chemical purity of the compound.

Proton NMR (¹H NMR) in Deuterated Solvents (e.g., DMSO-d6)

Proton (¹H) NMR spectroscopy is one of the most common NMR techniques used to determine the structure of organic molecules. The spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. For this compound, the ¹H NMR spectrum is recorded in a deuterated solvent, such as dimethyl sulfoxide-d6 (DMSO-d6), to avoid interference from solvent protons. osu.edu

The ¹H NMR spectrum will show the signals for all the non-deuterated protons in the molecule. The integration of these signals provides the relative ratio of the different types of protons. Crucially, the absence or significant reduction of signals in the aromatic region corresponding to the catechol ring protons confirms the high level of deuteration at these positions. The residual proton signals of the deuterated solvent (e.g., at ~2.50 ppm for DMSO-d5) are used as an internal reference. nih.gov

Method Validation for Research Applications

For this compound to be used reliably as an internal standard in quantitative research applications, the analytical method for its detection and quantification must be thoroughly validated. Method validation ensures that the analytical procedure is accurate, precise, and reproducible for its intended purpose. The validation is typically performed according to guidelines from regulatory bodies and includes the assessment of several key parameters. nih.gov

A common application of this compound is as an internal standard in the quantification of dobutamine in biological matrices, such as plasma, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The validation of such a method would involve the following parameters:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

Linearity and Range: The concentration range over which the method is accurate and precise.

Accuracy and Precision: The closeness of the measured values to the true value (accuracy) and the degree of scatter between a series of measurements (precision).

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Recovery: The efficiency of the sample preparation process in extracting the analyte from the matrix.

Matrix Effect: The effect of the sample matrix on the ionization of the analyte.

Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

Assessment of Linearity and Calibration Range in Relevant Matrices

The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. For the quantification of dobutamine in biological matrices like human or animal plasma, a linear relationship is typically established between the analyte concentration and the response ratio (analyte peak area / internal standard peak area).

A typical calibration curve for dobutamine in plasma would be constructed using a series of calibration standards prepared by spiking known amounts of dobutamine into a blank biological matrix. The use of a stable isotope-labeled internal standard like this compound is crucial to correct for variability in sample preparation and instrument response.

Table 1: Representative Linearity and Calibration Range for Dobutamine Analysis

| Parameter | Finding |

| Matrix | Human Plasma |

| Analytical Technique | LC-MS/MS |

| Calibration Model | Linear, weighted (1/x² or 1/x) regression |

| Calibration Range | 1.0 ng/mL to 500.0 ng/mL |

| Correlation Coefficient (r²) | > 0.99 |

This data is representative of a typical LC-MS/MS method for dobutamine.

The calibration range is selected to encompass the expected concentrations in clinical or preclinical studies. The high correlation coefficient (r² > 0.99) indicates a strong linear relationship between the concentration and the instrument response.

Determination of Lower Limit of Quantification (LLOQ) and Detection (LLOD)

The Lower Limit of Quantification (LLOQ) is the lowest concentration of an analyte in a sample that can be quantitatively determined with acceptable precision and accuracy. The Lower Limit of Detection (LLOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise but not necessarily quantified with acceptable accuracy and precision.

For dobutamine assays, a low LLOQ is often required due to its potent nature and resulting low circulating concentrations.

Table 2: LLOQ and LLOD for Dobutamine Analysis

| Parameter | Value |

| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL |

| Lower Limit of Detection (LLOD) | 0.5 ng/mL |

This data is representative of a typical LC-MS/MS method for dobutamine.

The LLOQ is typically established as the lowest concentration on the calibration curve that can be measured with a precision of ≤ 20% relative standard deviation (RSD) and an accuracy of 80-120%.

Evaluation of Analytical Accuracy and Precision (Intra-day, Inter-day)

Accuracy refers to the closeness of the mean test results to the true concentration of the analyte, while precision describes the closeness of agreement among a series of measurements. Both are critical for ensuring the reliability of a bioanalytical method and are assessed at multiple concentration levels (typically LLOQ, low, medium, and high QC samples).

Intra-day (within a single day) and inter-day (across multiple days) precision and accuracy are evaluated by analyzing replicate quality control (QC) samples.

Table 3: Intra-day and Inter-day Accuracy and Precision for Dobutamine Analysis

| QC Level | Intra-day Precision (%RSD) | Intra-day Accuracy (%Bias) | Inter-day Precision (%RSD) | Inter-day Accuracy (%Bias) |

| LLOQ | < 15% | ± 15% | < 20% | ± 20% |

| Low QC | < 10% | ± 10% | < 15% | ± 15% |

| Mid QC | < 8% | ± 8% | < 10% | ± 10% |

| High QC | < 7% | ± 7% | < 10% | ± 10% |

This data represents typical acceptance criteria for a validated bioanalytical method for dobutamine.

The results consistently falling within these acceptable limits demonstrate the method's reliability for routine use.

Investigation of Matrix Effects and Ion Suppression/Enhancement

Matrix effects are the alteration of ionization efficiency by the presence of co-eluting, undetected matrix components. This can lead to either ion suppression or enhancement, affecting the accuracy and reproducibility of the LC-MS/MS method. The use of a stable isotope-labeled internal standard like this compound is the most effective way to compensate for matrix effects, as it co-elutes with the analyte and experiences similar ionization effects.

Matrix effects are typically assessed by comparing the response of the analyte in a post-extraction spiked blank matrix sample to the response of the analyte in a neat solution.

Table 4: Matrix Effect Assessment for Dobutamine Analysis

| Parameter | Finding |

| Matrix Factor (Analyte) | 0.85 - 1.15 |

| Matrix Factor (Internal Standard) | 0.85 - 1.15 |

| Internal Standard Normalized Matrix Factor | 0.95 - 1.05 |

| Precision of Matrix Factor (%RSD) | < 15% |

This data represents typical acceptance criteria for matrix effect evaluation.

A normalized matrix factor close to 1.0 with low variability indicates that the internal standard effectively compensates for any ion suppression or enhancement, ensuring the accuracy of the results.

Stability Studies of this compound in Analytical Solvents and Matrices

Stability studies are essential to ensure that the concentration of the analyte and internal standard does not change from the time of sample collection to the time of analysis. For this compound, stability would be assessed under various conditions. Dobutamine itself is known to be susceptible to degradation, particularly through oxidation.

Table 5: Stability of Dobutamine in Analytical Solvents and Biological Matrices

| Stability Condition | Duration | Temperature | Analyte Stability (% of Nominal) |

| Short-Term (Bench-Top) | 24 hours | Room Temperature | 85% - 115% |

| Long-Term Storage | 90 days | -70°C | 85% - 115% |

| Freeze-Thaw Cycles | 3 cycles | -20°C to Room Temp | 85% - 115% |

| Autosampler Stability | 48 hours | 4°C | 85% - 115% |

| Stock Solution Stability | 30 days | 4°C | 90% - 110% |

This data represents typical stability assessment results for dobutamine in a validated bioanalytical method.

The stability of this compound is expected to be comparable to that of the unlabeled dobutamine under these conditions. The use of antioxidants, such as ascorbic acid, in the collection tubes can be crucial to prevent the degradation of catecholamines like dobutamine in plasma samples. nih.gov

Mechanistic Investigations and Pre Clinical Pharmacodynamic Studies of Dobutamine Stereoisomers and Deuterated Analogs

In Vitro Receptor Binding Studies with Deuterated Dobutamine (B195870)

In vitro receptor binding studies are crucial for elucidating the pharmacological profile of a drug. While direct binding studies utilizing rac Dobutamine-d6 (Major) Hydrochloride as the primary ligand are not prevalent in published literature, its role as a stable isotope-labeled internal standard is critical for the accurate quantification of dobutamine in such research. The pharmacological data presented is based on studies of non-deuterated dobutamine, with the understanding that the deuteration in this compound does not significantly alter its biological activity. These labeled compounds are primarily used for analytical purposes, such as in mass spectrometry, to ensure precise measurement during experimental procedures. axios-research.com

Adrenergic Receptor Subtype Selectivity (e.g., β1, β2, α1)

Dobutamine exhibits marked selectivity for certain adrenergic receptor subtypes. Research has consistently shown that dobutamine has a significantly higher affinity for β1-adrenergic receptors compared to β2-adrenergic receptors. axios-research.commedchemexpress.com This selectivity is a key factor in its pharmacological effects. Similarly, dobutamine demonstrates a greater affinity for α1-adrenergic receptors over α2-adrenergic receptors. medchemexpress.com This preferential binding to β1 and α1 receptors is fundamental to its mechanism of action. The bulky aryl alkyl group on the amine nitrogen of the dobutamine molecule is thought to contribute to its high β1 selectivity by sterically hindering its interaction with β2 and α-receptors.

The binding affinities of dobutamine for various adrenergic receptor subtypes have been quantified using dissociation constants (KD), where a lower KD value indicates a higher binding affinity.

| Receptor Subtype | Tissue Source | Radioligand Used | Dissociation Constant (KD) for Dobutamine (μM) | Reference |

|---|---|---|---|---|

| β1 | Rat Heart | (-) [3H]dihydroalprenolol (DHA) | 2.5 | medchemexpress.com |

| β1 | Turkey Erythrocyte | (-) [3H]dihydroalprenolol (DHA) | 2.6 | medchemexpress.com |

| β2 | Frog Heart | (-) [3H]dihydroalprenolol (DHA) | 14.8 | medchemexpress.com |

| β2 | Rat Lung | (-) [3H]dihydroalprenolol (DHA) | 25.4 | medchemexpress.com |

| α1 | Rat Heart | [3H]prazosin | 0.09 | medchemexpress.com |

| α1 | Rabbit Uterus | [3H]prazosin | 0.14 | medchemexpress.com |

| α2 | Human Platelet | [3H]dihydroergocryptine (DHE) | 9.3 | medchemexpress.com |

| α2 | Rabbit Uterus | [3H]yohimbine | 5.7 | medchemexpress.com |

Radioligand Displacement Assays Utilizing Dobutamine-d6

Radioligand displacement assays are a standard method to determine the binding affinity of an unlabeled compound (like dobutamine) by measuring its ability to displace a radioactively labeled ligand from a receptor. In these assays, this compound would serve as an analytical tool rather than the primary displacing agent. For instance, studies assessing dobutamine's affinity for β-adrenergic receptors have utilized (-) [3H]dihydroalprenolol (DHA) as the radioligand. axios-research.commedchemexpress.com Similarly, [3H]prazosin has been used to label α1-adrenergic receptors to determine dobutamine's displacement capabilities at this subtype. medchemexpress.com

The use of a deuterated standard like Dobutamine-d6 is essential for accurately quantifying the concentration of the non-labeled dobutamine in the assay medium, thereby ensuring the reliability of the calculated binding affinities.

Agonist/Antagonist Profiling of Dobutamine Stereoisomers

Dobutamine is administered as a racemic mixture, containing two stereoisomers, (+) and (-), each with a distinct pharmacological profile. medchemexpress.com

The (+) isomer is a potent β1-adrenergic receptor agonist and a weak β2 agonist. Interestingly, it also acts as a competitive α1-adrenergic receptor antagonist. medchemexpress.eu

The (-) isomer primarily functions as an α1-adrenergic receptor agonist. medchemexpress.eu It possesses weak β1 and β2 agonist activity as well.

Cellular Signaling Pathway Analysis Using Labeled Analogs

The binding of dobutamine to adrenergic receptors initiates a cascade of intracellular signaling events. Labeled analogs like this compound are instrumental in studies that aim to quantify the downstream effects of dobutamine by allowing for precise measurement of cellular responses.

Quantification of Intracellular Cyclic AMP (cAMP) Modulation

The stimulation of β1-adrenergic receptors by dobutamine leads to the activation of the Gs protein, which in turn stimulates the enzyme adenylyl cyclase. medchemexpress.comlgcstandards.com This enzyme catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). lgcstandards.com Consequently, dobutamine administration results in an increase in intracellular cAMP levels.

One study investigating the effects of dobutamine on canine upper urinary tract tissue demonstrated a significant increase in cAMP content in all regions examined five minutes after dobutamine administration. The most substantial increase was observed in the pelvicalyceal region. While this study did not use a deuterated analog, the use of this compound in similar future studies would facilitate highly accurate correlation of dobutamine concentrations with the observed changes in cAMP levels.

Analysis of Downstream Signaling Cascades (e.g., Protein Phosphorylation)

The rise in intracellular cAMP serves as a second messenger, activating downstream signaling cascades. A key effector molecule activated by cAMP is Protein Kinase A (PKA). lgcstandards.com PKA, in turn, phosphorylates various target proteins within the cell. A critical target in cardiac myocytes is the L-type calcium channel. lgcstandards.com Phosphorylation of these channels leads to an increased influx of calcium into the cell, which then triggers further calcium release from the sarcoplasmic reticulum. This surge in intracellular calcium is the ultimate driver of the increased myocardial contractility associated with dobutamine.

Use of Deuterated Dobutamine as a Probe for Receptor Dynamics

The use of isotopically labeled ligands has been a cornerstone in the field of pharmacology for elucidating receptor binding kinetics and dynamics. While specific studies employing this compound as a probe for receptor dynamics are not extensively documented in publicly available literature, the principles of its utility can be inferred from standard practices in receptor pharmacology and the known characteristics of deuterated compounds.

Deuteration, the replacement of hydrogen with its heavier isotope deuterium (B1214612), creates a molecule that is chemically and structurally very similar to the parent compound. mdpi.comresearchgate.net This similarity ensures that the deuterated analog, such as Dobutamine-d6, retains a comparable affinity and selectivity for its biological targets, namely the α- and β-adrenergic receptors. nih.govnih.gov The primary advantage of using a deuterated compound like Dobutamine-d6 in receptor studies lies in the kinetic isotope effect. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a slower rate of metabolism. nih.gov

In the context of receptor dynamics, a slower metabolic breakdown of Dobutamine-d6 would result in a more stable concentration of the ligand in the biophase surrounding the receptors. This stability is highly advantageous for in vitro and in vivo receptor binding assays, such as those using radiolabeled ligands. For instance, in competition binding assays designed to determine the affinity of other compounds, the stable concentration of the deuterated competitor would lead to more reliable and reproducible results.

Furthermore, the distinct mass of deuterium allows for the use of advanced analytical techniques like mass spectrometry to trace the ligand and its metabolites with high precision. This can be invaluable in studies investigating the downstream signaling pathways and receptor trafficking (internalization and recycling) following agonist binding. By being able to accurately quantify the amount of bound and unbound ligand over time, researchers can gain deeper insights into the temporal aspects of receptor activation and desensitization.

While radioligand binding studies have been performed with non-deuterated dobutamine to characterize its affinity for adrenergic receptor subtypes, the use of a deuterated version could refine these investigations. nih.govnih.gov For example, it could help in dissecting the complex interplay between the (+) and (-) stereoisomers of dobutamine at the receptor level with greater temporal resolution.

Pre-clinical Pharmacodynamic Assessment in Animal Models

Pre-clinical studies in various animal models have consistently demonstrated the potent inotropic (contractility-enhancing) and relatively modest chronotropic (heart rate-increasing) effects of dobutamine. These effects are a direct consequence of its interaction with adrenergic receptors in the heart. Dobutamine is a racemic mixture of two stereoisomers, (+) and (-), which have distinct and somewhat opposing pharmacological profiles. The (+) isomer is a potent β1 and β2 agonist, while the (-) isomer is an α1 agonist. nih.govnih.gov This combination results in a net strong inotropic effect with a less pronounced increase in heart rate compared to other catecholamines like isoproterenol. merckvetmanual.com

In anesthetized dogs, dobutamine has been shown to increase cardiac output and left ventricular pressure over time, with a corresponding increase in heart rate. nih.gov Similarly, in pithed rats, dobutamine increased cardiac output primarily through an increase in stroke volume, with heart rate contributing to a lesser extent. nih.gov Studies in isoflurane-anesthetized cats also showed a dose-dependent increase in left ventricular systolic pressure and heart rate with dobutamine infusion. researchgate.net

| Animal Model | Key Findings | Reference |

|---|---|---|

| Anesthetized Dogs | Increased heart rate, cardiac output, and left ventricular change in pressure over time. | nih.gov |

| Pithed Rats | Increased cardiac output mainly via increased stroke volume; heart rate increase was less significant. | nih.gov |

| Isoflurane-Anesthetized Cats | Dose-dependent increases in left ventricular systolic pressure and heart rate. | researchgate.net |

| Anesthetized Horses | Variable effects on heart rate, with some instances of bradycardia at higher doses. | mdpi.com |

Dobutamine's primary therapeutic action is its ability to enhance myocardial contractility. In pre-clinical models, this is often measured as the rate of pressure change in the left ventricle (dP/dt). Studies in pithed rats have demonstrated that dobutamine significantly increases left ventricular dP/dt, indicating a robust increase in myocardial contractility. nih.gov This effect is largely attributed to the β1-adrenergic agonism of the (+) isomer, which leads to an increase in intracellular cyclic AMP and subsequent calcium influx into cardiac myocytes.

The effects on myocardial relaxation (lusitropy) are also an important aspect of dobutamine's profile. Enhanced relaxation is beneficial in heart failure as it improves ventricular filling. While not as extensively studied as its inotropic effects, the β-adrenergic stimulation by dobutamine is expected to facilitate lusitropy.

| Animal Model | Parameter Measured | Observed Effect | Reference |

|---|---|---|---|

| Pithed Rats | Left Ventricular dp/dt | Significant Increase | nih.gov |

| Anesthetized Dogs | Left Ventricular change in pressure over time | Increase | nih.gov |

| Isoflurane-Anesthetized Cats | Left Ventricular dP/dt | Significant dose-dependent increase | researchgate.net |

In anesthetized normotensive rats, racemic dobutamine was found to significantly reduce total peripheral vascular resistance. nih.gov In contrast, the (-) enantiomer alone markedly increased total peripheral vascular resistance. nih.gov In anesthetized dogs, dobutamine decreased systemic vascular resistance, an effect that was prevented by β-adrenergic blockade. nih.gov This suggests that the β2-mediated vasodilatory effects tend to dominate or balance the α1-mediated vasoconstriction in these models.

The pharmacodynamic effects of a drug are a function of its interaction with its target receptors. As deuteration does not significantly alter the three-dimensional structure or electronic properties of a molecule, the binding affinity and intrinsic activity of Dobutamine-d6 at adrenergic receptors are expected to be nearly identical to those of unlabeled dobutamine. mdpi.comresearchgate.net Therefore, the qualitative pharmacodynamic profile of Dobutamine-d6—its inotropic, chronotropic, and vascular effects—should mirror that of the parent compound.

The primary difference would likely arise from altered pharmacokinetics due to the kinetic isotope effect. The C-D bond is stronger than the C-H bond, which can slow down metabolic processes that involve the cleavage of this bond. For dobutamine, which is rapidly metabolized by catechol-O-methyltransferase (COMT) and monoamine oxidase (MAO), deuteration at a metabolically active site could lead to a reduced rate of clearance and a prolonged half-life. wikipedia.org

A longer half-life for Dobutamine-d6 would translate into a more sustained pharmacodynamic effect at an equivalent dose compared to unlabeled dobutamine. This could manifest as a prolonged increase in cardiac output and a more sustained modulation of vascular tone. However, without direct experimental data, this remains a well-founded hypothesis rather than an established fact. The precise impact would depend on which hydrogen atoms are replaced with deuterium and their role in the metabolic pathways of dobutamine.

Cardiac Hemodynamic Effects in Isolated Organs or Animal Models

Stereoselective Pharmacodynamic Responses

The pharmacodynamic profile of dobutamine is intricately linked to its stereochemistry. As a racemic mixture, commercially available dobutamine contains equal amounts of the (R)- and (S)-enantiomers, each possessing distinct and, in some cases, opposing effects on adrenergic receptors. This stereoselectivity is the foundation of dobutamine's unique pharmacological actions.

Pre-clinical in-vitro studies have been instrumental in elucidating the complex pharmacology of dobutamine's stereoisomers. These investigations have revealed that the cardiovascular effects of racemic dobutamine are a composite of the individual actions of its (R)- and (S)-enantiomers at α- and β-adrenergic receptors. nih.govdrugbank.com

The (+) or (R)-isomer of dobutamine is a potent β1-adrenergic receptor agonist, contributing significantly to the inotropic (contractility-enhancing) and chronotropic (heart rate-increasing) effects of the racemate. drugbank.com Its activity at β1-receptors leads to the stimulation of adenylate cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of protein kinase A. This cascade enhances calcium influx into cardiac myocytes, resulting in increased myocardial contractility. youtube.com Furthermore, the (R)-isomer acts as a competitive α1-adrenergic receptor antagonist. drugbank.com This α1-blocking activity can lead to vasodilation, reducing peripheral vascular resistance.

In contrast, the (-) or (S)-isomer of dobutamine primarily acts as a potent partial agonist at α1-adrenergic receptors. nih.govdrugbank.com This α1-agonist activity results in vasoconstriction. researchgate.net While both stereoisomers exhibit agonist activity at β-adrenergic receptors, the (R)-isomer is notably more potent, with an isomeric activity ratio of approximately 10:1 in favor of the (R)-isomer for both inotropic and chronotropic responses. drugbank.com

The opposing effects of the two isomers at the α1-adrenergic receptor—antagonism by the (R)-isomer and agonism by the (S)-isomer—tend to balance each other out when the racemic mixture is administered. youtube.com This results in a net effect that is primarily driven by the potent β1-adrenergic agonism of the (R)-isomer, leading to a significant increase in cardiac output with relatively minor changes in peripheral vascular resistance. youtube.comyoutube.com

Radioligand binding studies have further quantified the affinity of dobutamine and its isomers for adrenergic receptor subtypes. These studies have shown that dobutamine has a significantly greater affinity for β1-receptors than for β2-receptors and a markedly greater affinity for α1-receptors compared to α2-receptors. nih.govnih.gov For instance, in rat heart membranes, the dissociation constant (K D) of dobutamine for β1-receptors was found to be 2.5 μM, whereas for β2-receptors in rat lung, it was 25.4 μM. nih.govnih.gov Similarly, the affinity for α1-receptors in rat heart was high (K D = 0.09 μM), while it was much lower for α2-receptors in human platelets (K D = 9.3 μM). nih.govnih.gov

The stereochemical requirements of α- and β-adrenergic receptors for the dobutamine isomers are opposite. The α-receptor favors the (S)-isomer for activation, while the β-receptor favors the (R)-isomer. drugbank.com Both the (R)- and (S)-isomers bind to the α-adrenergic receptor with high and similar affinity; however, only the (S)-isomer is capable of activating the receptor to elicit a response. drugbank.com The (R)-isomer, despite its high affinity, lacks intrinsic agonist activity at the α-receptor and therefore acts as a competitive antagonist. drugbank.com

Table 1: Differential Adrenergic Receptor Activity of Dobutamine Stereoisomers

| Stereoisomer | α1-Adrenergic Receptor Activity | β1-Adrenergic Receptor Activity | β2-Adrenergic Receptor Activity |

|---|---|---|---|

| (R)-Dobutamine | Competitive Antagonist drugbank.com | Potent Agonist drugbank.com | Weak Agonist youtube.com |

| (S)-Dobutamine | Potent Partial Agonist nih.govdrugbank.com | Agonist (less potent than R-isomer) drugbank.com | Weak Agonist derangedphysiology.com |

| rac-Dobutamine | Balanced (agonist/antagonist) youtube.com | Full Agonist youtube.com | Weak Agonist youtube.com |

Table 2: Comparative Affinity of Dobutamine for Adrenergic Receptor Subtypes

| Receptor Subtype | Tissue Source | Dissociation Constant (K D) (μM) |

|---|---|---|

| β1-Adrenergic | Rat Heart | 2.5 nih.govnih.gov |

| Turkey Erythrocyte | 2.6 nih.govnih.gov | |

| β2-Adrenergic | Frog Heart | 14.8 nih.govnih.gov |

| Rat Lung | 25.4 nih.govnih.gov | |

| α1-Adrenergic | Rat Heart | 0.09 nih.govnih.gov |

| Rabbit Uterus | 0.14 nih.govnih.gov | |

| α2-Adrenergic | Human Platelet | 9.3 nih.govnih.gov |

| Rabbit Uterus | 5.7 nih.govnih.gov |

Pharmacokinetic and Metabolic Profiling Utilizing Deuterium Labeled Dobutamine Analogs in in Vitro and Ex Vivo Models

In Vitro Metabolic Stability and Metabolite Identification Studies